molecular formula C14H18O3 B14315948 2-Methyl-1-oxo-1-phenylpentan-3-yl acetate CAS No. 106086-59-3

2-Methyl-1-oxo-1-phenylpentan-3-yl acetate

Katalognummer: B14315948
CAS-Nummer: 106086-59-3
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: MIXKOMQYLRMMNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-1-oxo-1-phenylpentan-3-yl acetate is an organic compound with a complex structure that includes a phenyl group, a ketone, and an acetate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-oxo-1-phenylpentan-3-yl acetate can be achieved through several synthetic routes. One common method involves the esterification of 2-Methyl-1-oxo-1-phenylpentan-3-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-1-oxo-1-phenylpentan-3-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other substituted esters.

Wissenschaftliche Forschungsanwendungen

2-Methyl-1-oxo-1-phenylpentan-3-yl acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 2-Methyl-1-oxo-1-phenylpentan-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. For example, the ketone group can undergo reduction or oxidation, while the acetate group can be hydrolyzed to release acetic acid.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methyl-1-oxo-1-phenylbutan-3-yl acetate: Similar structure but with a shorter carbon chain.

    2-Methyl-1-oxo-1-phenylhexan-3-yl acetate: Similar structure but with a longer carbon chain.

    2-Methyl-1-oxo-1-phenylpentan-3-yl propionate: Similar structure but with a propionate ester instead of an acetate ester.

Uniqueness

2-Methyl-1-oxo-1-phenylpentan-3-yl acetate is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

106086-59-3

Molekularformel

C14H18O3

Molekulargewicht

234.29 g/mol

IUPAC-Name

(2-methyl-1-oxo-1-phenylpentan-3-yl) acetate

InChI

InChI=1S/C14H18O3/c1-4-13(17-11(3)15)10(2)14(16)12-8-6-5-7-9-12/h5-10,13H,4H2,1-3H3

InChI-Schlüssel

MIXKOMQYLRMMNT-UHFFFAOYSA-N

Kanonische SMILES

CCC(C(C)C(=O)C1=CC=CC=C1)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.